1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid
Overview
Description
1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a carboxylic acid group and a pyrimidine ring
Preparation Methods
The synthesis of 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other piperidine and pyrimidine derivatives:
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-(2-pyridyl)piperidine share similar structural features but differ in their functional groups and biological activities.
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-methylpyrimidine exhibit different substitution patterns on the pyrimidine ring, leading to varied chemical and biological properties.
This compound’s unique combination of a piperidine ring with a pyrimidine ring and a carboxylic acid group makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-(6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-10(13-7-12-8)14-4-2-3-9(6-14)11(15)16/h5,7,9H,2-4,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLAGUFHXBEOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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